N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indole moiety, a pyridine ring, and an oxane group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of action
Indole derivatives are known for their vast array of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Generally, they interact with their targets to induce a biological response .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary. These properties greatly impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Sulfanyl Group: The indole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The indole-sulfanyl and pyridine intermediates are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Oxane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted indole and pyridine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide: shares structural similarities with other indole and pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-21(15-5-8-22-20(13-15)27-16-6-10-26-11-7-16)23-9-12-28-19-14-24-18-4-2-1-3-17(18)19/h1-5,8,13-14,16,24H,6-7,9-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUBWTILZXUQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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